N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Description
The compound N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide belongs to the rhodanine-derived thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a benzylidene group at position 5 and an acylated amine at position 2. Key structural features include:
- Benzylidene moiety: The 4-ethoxy-3-methoxy substitution on the benzylidene ring introduces steric and electronic effects that influence molecular interactions .
- Z-configuration: The (5Z) stereochemistry stabilizes the planar conformation of the benzylidene-thiazolidinone system, critical for intermolecular interactions .
This compound is synthesized via Knoevenagel condensation, where a substituted benzaldehyde reacts with a rhodanine precursor under basic conditions, followed by amidation .
Properties
Molecular Formula |
C20H18N2O5S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide |
InChI |
InChI=1S/C20H18N2O5S2/c1-3-27-15-9-8-12(10-16(15)26-2)11-17-19(25)22(20(28)29-17)21-18(24)13-6-4-5-7-14(13)23/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11- |
InChI Key |
JQUCRQAGMGUEMW-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with 2-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often require a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene group, where nucleophiles like amines or thiols replace the methoxy or ethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The pharmacological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the benzylidene and amide positions. Below is a comparative analysis (Table 1):
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations
In contrast, the 2-chlorobenzamide analogue (Table 1, Row 2) lacks H-bond donors, favoring hydrophobic interactions .
4-Ethoxy-3-methoxy substituents in the target compound balance steric bulk and electron-donating effects, optimizing π-π stacking and van der Waals interactions .
Stereochemical Stability :
- The Z-configuration in the target compound is conserved across analogues (e.g., ), but E/Z isomerization in some derivatives (e.g., ) may reduce biological efficacy due to conformational instability.
Synthetic Yields :
- Reductive amination in achieved yields up to 93.1% for ethyl-linked derivatives, outperforming condensation methods (~70–80% in ).
Biological Activity
N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, and potential therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a thiazolidine ring, which is known for its diverse biological activities, and a benzamide group that enhances solubility and interaction with biological targets. The molecular formula is with a molecular weight of approximately 402.44 g/mol.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity by interacting with specific enzymes or receptors involved in critical cellular pathways. Notably, studies have shown that it may inhibit enzymes associated with cancer cell proliferation and survival.
- Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- It has been shown to inhibit carbonic anhydrase isoforms (hCA II and hCA IX), which are often overexpressed in tumors, leading to reduced tumor growth and metastasis .
Antimicrobial Activity
The thiazolidine structure is also associated with antimicrobial properties . Similar compounds have demonstrated effectiveness against various microbial strains, indicating potential for further exploration in antibiotic development.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps:
- Starting Materials : Common reagents include ethanol or methanol as solvents and sodium acetate as a catalyst.
- Purification Techniques : Techniques such as recrystallization and chromatography are employed to achieve high purity levels.
Related Compounds
Several derivatives share structural features with the target compound, which may enhance its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Hydroxy-N-[5Z]-5-(4-hydroxy-3-methoxybenzylidene)-4-thioxo-thiazolidine | Similar thiazolidine structure | Antimicrobial |
| 5-(4-Hydroxyphenyl)-thiazolidine | Thiazolidine core | Anticancer |
| 2-Thioxo-thiazolidine derivatives | Variations in substituents | Antifungal |
These derivatives highlight the unique properties of N-[5Z]-5-(4-ethoxy-3-methoxybenzylidene)-4-hydroxybenzamide due to its specific substituents that enhance solubility and bioactivity compared to other thiazolidine derivatives.
Case Studies
Recent studies have evaluated the efficacy of this compound against various cancer cell lines:
- Breast Cancer (MCF-7) : The compound exhibited an IC50 value indicating significant antiproliferative effects, suggesting a promising role in breast cancer therapy.
- Colorectal Cancer (Caco-2) : Similar findings were reported where the compound showed potent activity against colorectal cancer cells, further supporting its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
